molecular formula C13H10F2O3 B11861166 1-(Difluoromethoxy)naphthalene-3-acetic acid

1-(Difluoromethoxy)naphthalene-3-acetic acid

Cat. No.: B11861166
M. Wt: 252.21 g/mol
InChI Key: WTBIVOKLQGJAHS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is a derivative of naphthaleneacetic acid, which is known for its applications in plant growth regulation.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-3-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.

    Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin-like compound, influencing cell expansion, division, and differentiation . The compound is taken up by plant cells through passive diffusion and is regulated by auxin influx and efflux carriers . This regulation modulates the auxin content within the cells, affecting various growth and developmental processes.

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-3-acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethoxy substitution, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17)

InChI Key

WTBIVOKLQGJAHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O

Origin of Product

United States

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